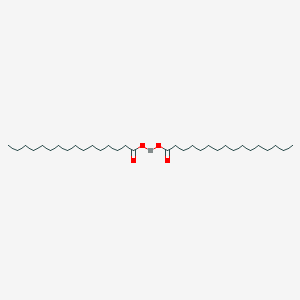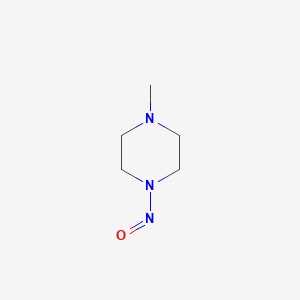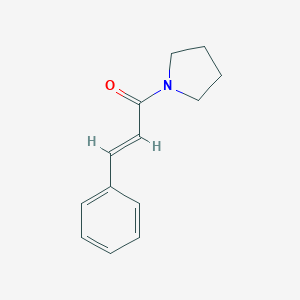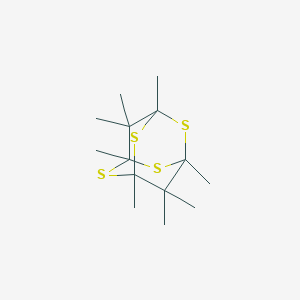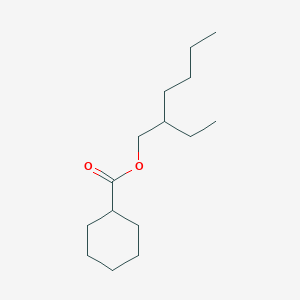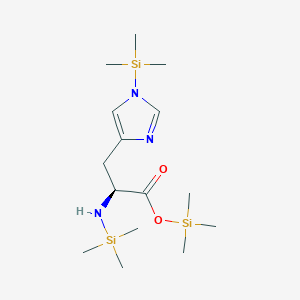
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester, also known as Boc-L-histidine(Trt)-OH, is a chemical compound used in scientific research for its unique properties. This compound is a derivative of histidine, an amino acid that is essential for protein synthesis in the human body. Boc-L-histidine(Trt)-OH is a popular choice in scientific research due to its ability to bind to metal ions and its potential to act as a catalyst in various biochemical reactions.
Wirkmechanismus
The mechanism of action of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH is not fully understood. However, it is believed that the compound's ability to bind to metal ions plays a crucial role in its biological activity. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can also act as a catalyst in various biochemical reactions, further enhancing its potential as a research tool.
Biochemische Und Physiologische Effekte
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been shown to have several biochemical and physiological effects. The compound's ability to bind to metal ions can influence the activity of metalloproteins, which are involved in various biological processes. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH in laboratory experiments is its ability to bind to metal ions. This property makes it an ideal candidate for studying metal ion interactions in biological systems. However, one of the limitations of using this compound is its high cost, which can make it difficult for some research groups to obtain.
Zukünftige Richtungen
There are several future directions for research involving Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH. One potential area of research is in the development of new metal ion sensors. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH's ability to bind to metal ions could be used to develop new sensors for detecting metal ions in biological samples. Another potential area of research is in the study of metal ion interactions in disease states. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used to study the role of metal ions in diseases such as Alzheimer's and Parkinson's. Finally, Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used in the development of new drugs targeting metalloproteins.
Synthesemethoden
The synthesis of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH involves the reaction of Nalpha-Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine with trimethylsilyl chloride and triethylamine. The resulting compound is then treated with trityl chloride to form the final product. This synthesis method is widely used in laboratories and has been proven to be effective in producing high-quality Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH.
Wissenschaftliche Forschungsanwendungen
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been extensively used in scientific research for its unique properties. One of the most common applications of this compound is in the study of metal ion binding. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can bind to metal ions such as copper, zinc, and nickel, making it an ideal candidate for studying metal ion interactions in biological systems.
Eigenschaften
CAS-Nummer |
17908-25-7 |
|---|---|
Produktname |
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Molekularformel |
C15H33N3O2Si3 |
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |
InChI-Schlüssel |
MEFLGORIMZDUEG-AWEZNQCLSA-N |
Isomerische SMILES |
C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Synonyme |
Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




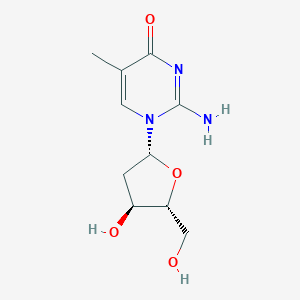

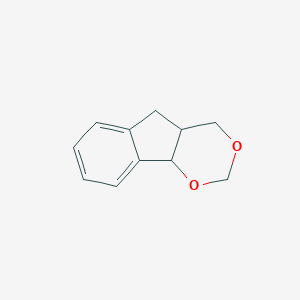
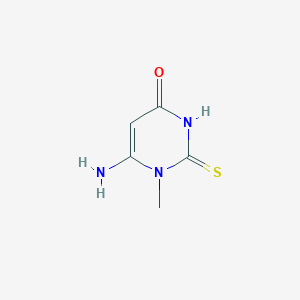
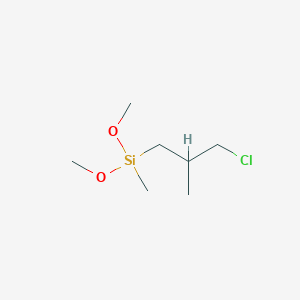
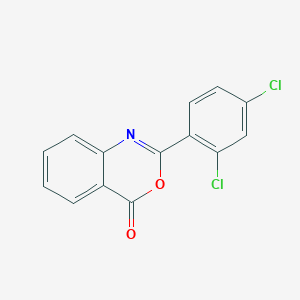
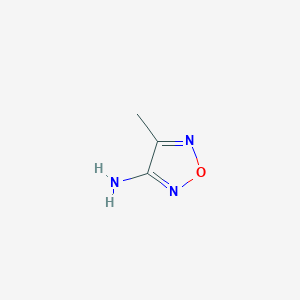
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
